1-(3-ethoxy-4-methoxybenzyl)-4-(4-phenylcyclohexyl)piperazine
Description
1-(3-Ethoxy-4-methoxybenzyl)-4-(4-phenylcyclohexyl)piperazine is a piperazine derivative featuring a 3-ethoxy-4-methoxybenzyl group at the N1 position and a 4-phenylcyclohexyl substituent at the N4 position. Its design aligns with strategies to enhance lipophilicity and receptor-binding versatility, common in piperazine-based drug discovery .
Properties
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O2/c1-3-30-26-19-21(9-14-25(26)29-2)20-27-15-17-28(18-16-27)24-12-10-23(11-13-24)22-7-5-4-6-8-22/h4-9,14,19,23-24H,3,10-13,15-18,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUNPVCMTRJRCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Piperazine Derivatives
Core Structural Variations
The compound’s uniqueness lies in its dual substitution pattern:
- N1 substituent : The 3-ethoxy-4-methoxybenzyl group introduces electron-donating alkoxy groups, modulating electronic properties and steric bulk.
- N4 substituent : The 4-phenylcyclohexyl group combines a rigid cyclohexane ring with a phenyl group, enhancing hydrophobic interactions compared to linear alkyl or arylpiperazine derivatives.
Key analogues and their distinguishing features (Table 1):
Pharmacological and Biochemical Comparisons
- Cytotoxicity : Derivatives like 1-(4-chlorobenzhydryl)piperazine () exhibit potent cytotoxicity (IC50: 2–10 μM) against liver, breast, and colon cancer lines. The target compound’s 4-phenylcyclohexyl group may confer similar or enhanced activity due to increased membrane permeability, though experimental validation is needed .
- Receptor Affinity : Compounds with arylalkyl N4 substituents (e.g., 3-phenylpropyl in GBR-12909) show high affinity for neurotransmitter transporters (e.g., dopamine, serotonin). The target’s 4-phenylcyclohexyl group may similarly target GPCRs or ion channels but with distinct selectivity .
- Enzyme Inhibition : Analogues like 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives () inhibit BACE1 (IC50: ~20 mM), suggesting that bulky N4 groups (e.g., 4-phenylcyclohexyl) could enhance binding to large enzymatic pockets .
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